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This technical support center provides guidance for researchers, scientists, and drug
development professionals on the proper management of deviations from Standard Operating
Procedures (SOPs) in a Good Laboratory Practice (GLP) regulated environment.

Frequently Asked Questions (FAQS)

Q1: What constitutes a deviation from a Standard Operating Procedure (SOP) in a GLP study?

A deviation is any unplanned departure from an approved SOP, protocol, or established
guideline.[1] It is an excursion from a procedure that is typically a one-time occurrence or a
special case.[1] All deviations that occur during a GLP study must be documented.[1]

Q2: What is the difference between an SOP deviation and a protocol amendment?

An SOP deviation is an unplanned, one-time divergence from a procedure, whereas a protocol
amendment is a permanent, planned change to the study protocol.[1] For instance, using a
different plasma aliquot volume for a single sample due to insufficient quantity is a deviation.[1]
If the decision is made to use this new volume for all subsequent samples, a protocol
amendment would be required.[1]

Q3: Why is documenting SOP deviations so critical in a GLP setting?

Proper documentation of deviations is crucial for the reconstruction of a GLP study and for
explaining any potential anomalies in the data.[1][2] This documentation ensures transparency,
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accountability, and the overall integrity of the study.[3][4] Regulatory bodies like the FDA rely on
this detailed documentation to verify the credibility of safety data.[3]

Q4: Who is responsible for managing and documenting SOP deviations?

The Study Director holds the primary responsibility for the overall conduct of a nonclinical
laboratory study and is considered the "single point of study control”.[1][5] They must be
notified of any deviations, assess the impact on the study's integrity, and ensure proper
documentation.[1] The Quality Assurance Unit (QAU) is responsible for monitoring the study to
ensure compliance with GLP principles and SOPs, which includes verifying that deviations are
appropriately documented and addressed.[3] All personnel involved in the study are
responsible for reporting deviations as soon as they occur.[6]

Q5: What is the process for documenting an SOP deviation?

While the specific format may vary between organizations, the process should be defined in a
written SOP.[1] Documentation can be in the form of free text in the raw data, dedicated
deviation forms, or within a Corrective and Preventive Action (CAPA) system.[1] The
documentation should include a description of the deviation, the date it occurred, the specific
SOP it relates to, and an assessment of its potential impact on the study.[1][7]

Q6: What are Corrective and Preventive Actions (CAPA) in the context of SOP deviations?

Corrective and Preventive Actions (CAPA) are a systematic approach to investigating and
addressing the root cause of deviations to prevent their recurrence.[8]

o Corrective Action: Aims to eliminate the cause of a detected non-conformity.[8]

e Preventive Action: Aims to eliminate the cause of a potential non-conformity.[8] Implementing
a CAPA system is a key strategy for continuous improvement in a GLP environment.

Troubleshooting Guides
Issue: An unplanned deviation from an SOP has occurred during an experiment.

Solution:

¢ Immediate Action:
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o Stop the affected part of the procedure if necessary to prevent further deviation.

o Immediately inform your supervisor and the Study Director.[1]

e Documentation (Do not wait):

o Record the deviation promptly.[1] Delays in documentation can be flagged in regulatory
inspections.[1]

o Use the designated form or system to describe what happened, when it happened, who
was involved, and which SOP was deviated from.[7]

e Impact Assessment:

o The Study Director, with input from relevant personnel, will assess the potential impact of
the deviation on the quality and integrity of the study data.[1][9]

e Reporting:

o Ensure the deviation is included in the study records and the final study report, especially
if it could have affected the data's quality or integrity.[1][9]

Issue: The same SOP deviation is occurring repeatedly.

Solution:

« Initiate a CAPA Investigation:

o Arecurring deviation suggests a systemic issue that needs to be addressed through a
formal CAPA process.

e Root Cause Analysis:

o Investigate the root cause of the deviation. This could be due to:

= An unclear or incorrect SOP.

» |nadequate training of personnel.
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» Equipment malfunction.

= An impractical or difficult-to-follow procedure.

e Implement Corrective Actions:
o Based on the root cause, implement corrective actions. This may involve:
» Revising and re-issuing the SOP.
» Conducting additional training for staff.
» Calibrating or servicing equipment.
e Implement Preventive Actions:

o Consider what other systems or procedures could be affected by a similar issue and take
proactive steps to prevent future deviations.[8]

o Monitor Effectiveness:

o The QAU should monitor the effectiveness of the implemented CAPA to ensure the

deviation does not recur.[3]

Data Presentation

While specific quantitative data on the frequency of different types of SOP deviations is not
readily available in public literature, a common categorization of deviations is based on their
potential impact on study integrity. This can be summarized as follows:
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Deviation Category

Description

Example

Typical Action

Minor

A deviation that is
unlikely to have any
significant impact on
the quality or integrity
of the study data.

A minor
documentation error
that is corrected and
does not affect the

data.

Document the
deviation, provide a
rationale for the minor
impact assessment,
and include it in the

study file.

Major

A deviation that could
potentially impact the
quality or integrity of
the study data.

Missing a single time-
point observation for
one animal in a non-

critical study phase.[1]

Document the
deviation, conduct an
impact assessment,
and report it to the
Study Director and
QAU. May require a

note in the final report.

Critical

A deviation that is
likely to have a
significant impact on
the quality, integrity, or
validity of the study
data.

Use of an uncalibrated
instrument for a

critical measurement.

Document the
deviation immediately,
notify the Study
Director and QAU,
conduct a thorough
investigation and
impact assessment,
and implement CAPA.
This will be detailed in

the final study report.

Experimental Protocols

The management of SOP deviations is a procedural protocol within a quality management

system. The key steps are outlined below:

Protocol for SOP Deviation Management

« |dentification and Immediate Reporting: Any personnel observing a deviation from an SOP

must immediately report it to their supervisor and the Study Director.
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o Documentation: The deviation must be documented promptly and accurately. This
documentation should include:

[e]

A unique identification number for the deviation.

The date and time the deviation occurred and was discovered.

o

[¢]

A detailed description of the deviation.

[e]

The specific SOP and step that was deviated from.

[e]

The personnel involved.

e Impact Assessment: The Study Director, in consultation with the Principal Investigator and
QAU, will assess the impact of the deviation on the study's integrity. This assessment should
be documented.

o Corrective and Preventive Action (CAPA) Initiation: Based on the impact assessment and
whether the deviation is a recurring issue, a CAPA may be initiated.

o Root Cause Analysis: A systematic investigation to determine the underlying cause of the
deviation.

o Action Plan: Development of a plan to correct the immediate issue and prevent its

recurrence.

e Reporting in Final Study Report: All deviations that may have affected the quality or integrity
of the data must be described in the final study report.[1]

» Review and Archiving: Deviation records are reviewed by the QAU and archived with the
study data.[1]

Mandatory Visualization
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Caption: Workflow for managing SOP deviations in a GLP environment.
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Caption: Logical relationship between a deviation and the resulting CAPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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